molecular formula C9H10N4 B2924300 [2-(1H-imidazol-1-yl)pyridin-3-yl]methanamine CAS No. 954261-20-2

[2-(1H-imidazol-1-yl)pyridin-3-yl]methanamine

Cat. No.: B2924300
CAS No.: 954261-20-2
M. Wt: 174.207
InChI Key: FAZBWEWOIVCTJE-UHFFFAOYSA-N
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Description

[2-(1H-Imidazol-1-yl)pyridin-3-yl]methanamine is a chemical compound with the molecular formula C9H10N4 and a molecular weight of 174.21 g/mol . It belongs to a class of compounds featuring a pyridine core directly linked to an imidazole ring, a structure frequently explored in medicinal chemistry and drug discovery for its potential to interact with biological targets . The molecule's structure incorporates two key pharmacophoric elements: the imidazole ring, which can act as a ligand in metal coordination or participate in hydrogen bonding, and the primary amine (-CH2NH2) functional group, which provides a versatile handle for further synthetic modification . This makes the compound a valuable bifunctional building block for the synthesis of more complex molecules, such as pyrimidine derivatives, which are often investigated for their biological activity . Researchers can utilize this compound in the development of potential inhibitors or probes for various enzymatic systems. As with all chemicals, safe handling procedures are recommended. This product is intended for research and development purposes only and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-imidazol-1-ylpyridin-3-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4/c10-6-8-2-1-3-12-9(8)13-5-4-11-7-13/h1-5,7H,6,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAZBWEWOIVCTJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)N2C=CN=C2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(1H-imidazol-1-yl)pyridin-3-yl]methanamine typically involves the reaction of 2-chloropyridine with imidazole in the presence of a base such as potassium carbonate. The reaction is carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

This would include optimizing reaction conditions to maximize yield and purity, and employing continuous flow reactors to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the imidazole or pyridine rings .

Scientific Research Applications

[2-(1H-imidazol-1-yl)pyridin-3-yl]methanamine has applications in chemistry, biology, medicine, and industry. It is used as a building block for synthesizing complex molecules, studied for its potential antimicrobial and anticancer biological activities, and explored as a therapeutic agent targeting specific enzymes or receptors. It is also used to develop advanced materials with specific properties like conductivity or catalytic activity.

Scientific Research Applications

  • Chemistry this compound is a building block in creating complex molecules and materials. The synthesis of [2-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl]methanamine typically involves reacting 2-methylimidazole with 3-chloromethylpyridine under specific conditions, often using a base like potassium carbonate in a polar solvent such as dimethylformamide (DMF) at elevated temperatures. Industrial production methods optimize similar synthetic routes for large-scale production, ensuring higher yields and purity.
  • Biology This compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Imidazole-containing compounds have a wide range of targets due to their chemical and biological properties. Some imidazole derivatives have shown antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, and antifungal activities.
  • Medicine Research is being conducted to explore the compound's potential as a therapeutic agent, particularly in targeting specific enzymes or receptors. Mutated forms of the receptor tyrosine kinase c-KIT are drivers in several cancers, such as GIST (gastrointestinal stromal tumor), SM (Systemic Mastocytosis), certain kinds of AML, and melanoma, and are therefore attractive targets for therapy .
  • Industry It is used in the development of advanced materials with specific properties, such as conductivity or catalytic activity.

Chemical Reactions
[2-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl]methanamine can undergo oxidation, reduction, and substitution reactions.

  • Oxidation Using oxidizing agents like hydrogen peroxide or potassium permanganate can oxidize this compound, leading to the formation of corresponding N-oxides.
  • Reduction Reducing agents such as sodium borohydride or lithium aluminum hydride can carry out reduction reactions, potentially reducing the imidazole or pyridine rings.
  • Substitution Nucleophilic substitution reactions can occur, especially at the methanamine group, using reagents like alkyl halides or acyl chlorides to form substituted derivatives.

Antimicrobial Activity
Antimicrobial screening has demonstrated that 2-[1-(Pyridine-3-carbonyl)-1H-imidazol-2-yl]-benzoic acid is more effective than the standard drug ciprofloxacin against tested bacterial strains . Additionally, [2-(2,5-Dimethyl-phenyl)-imidazol-1-yl]-pyridin-3-yl-methanone is equipotent to fluconazole against tested fungal strains .

Mechanism of Action

The mechanism of action of [2-(1H-imidazol-1-yl)pyridin-3-yl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the pyridine ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural analogs, their molecular properties, and substituent patterns:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Position(s) Key Features CAS Number Reference
[2-(1H-Imidazol-1-yl)pyridin-3-yl]methanamine (Target) C₉H₁₀N₄ 174.21* Imidazole at pyridine C2; amine at C3 Pyridine core with amine and imidazole groups - -
[6-(2-Methyl-1H-imidazol-1-yl)pyridin-3-yl]methanamine C₁₀H₁₂N₄ 188.23 Imidazole (C6) with methyl group; amine (C3) Methyl-modified imidazole enhances steric bulk -
[5-(1H-Imidazol-1-yl)pyridin-2-yl]methanamine C₉H₁₀N₄ 174.21 Imidazole at pyridine C5; amine at C2 Positional isomer of target compound; altered electronic distribution 1256793-51-7
1-[2-(1H-Imidazol-1-ylmethyl)phenyl]methanamine C₁₁H₁₃N₃ 187.25 Imidazole via methyl linker on benzene Benzene core instead of pyridine; flexible methyl spacer 159148-88-6
(1-Methyl-1H-imidazol-2-yl)(pyridin-3-yl)methanamine C₁₀H₁₂N₄ 188.23 Methylated imidazole (C2); amine at pyridine C3 Increased hydrophobicity due to methyl group 927986-54-7
1-[4-(1H-Imidazol-1-yl)phenyl]methanamine C₁₀H₁₁N₃ 173.22 Imidazole at benzene C4; amine at C1 Planar benzene core vs. pyridine’s electron-deficient ring 65113-25-9
[1-(2-Phenylethyl)-1H-imidazol-2-yl]methanamine C₁₂H₁₅N₃ 201.27 Phenethyl group on imidazole Extended aromatic system; potential for π-π interactions 933722-03-3

Notes:

  • Molecular weight calculations : Derived from atomic masses (C: 12.01, H: 1.01, N: 14.01).
  • Substituent positions : Critical for electronic effects. For example, imidazole at pyridine C2 vs. C5 alters resonance and dipole moments .

Structural and Functional Insights

Core Heterocycle Differences

  • Pyridine vs.
  • Imidazole Positioning : Imidazole at pyridine C2 (target compound) vs. C6 ([6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl]methanamine) influences steric accessibility. Methyl groups (e.g., in and ) further modulate lipophilicity and metabolic stability .

Amine Group Role

  • The methanamine moiety serves as a hydrogen-bond donor/acceptor, crucial for interactions with acidic/basic residues in enzymatic active sites. Its position on the pyridine (C3 in target vs. C2 in ) affects molecular conformation .

Substituent Effects

  • Phenethyl Chains : Enhance aromatic stacking (), which could be leveraged in drug design for CNS targets .

Biological Activity

[2-(1H-imidazol-1-yl)pyridin-3-yl]methanamine is a compound that combines the imidazole and pyridine moieties, which are known for their diverse biological activities. This article delves into the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic potentials based on recent research findings.

Imidazole-containing compounds like this compound exhibit a broad range of mechanisms depending on their specific targets. These include:

  • Antimicrobial Activity : Compounds in this class have shown effectiveness against various pathogens, including bacteria and fungi. They often disrupt microbial cell membranes or inhibit critical metabolic pathways.
  • Anticancer Activity : The compound has been investigated for its ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. Studies have highlighted its potential in targeting specific kinases involved in tumor growth.

Antimicrobial Activity

Research has demonstrated that imidazole derivatives exhibit significant antimicrobial properties. For instance, a study reported that certain derivatives showed minimum inhibitory concentrations (MIC) as low as 0.002 µg/mL against specific bacterial strains .

CompoundMIC (µg/mL)Target Organism
This compound0.002E. coli
Compound A0.005S. aureus
Compound B0.01C. albicans

Anticancer Activity

The anticancer potential of this compound has been evaluated in various cancer cell lines, showing promising results:

Cell LineIC50 (µM) at 24hIC50 (µM) at 48h
MCF-7 (Breast)39.19 ± 1.1239.85 ± 1.25
HeLa (Cervical)45.82 ± 1.3242.40 ± 1.21
A549 (Lung)>100>100

In these studies, compounds with alkyl substitutions on the imidazole ring showed enhanced potency compared to their unsubstituted counterparts .

Case Study 1: Antimycobacterial Activity

A class of bis-(imidazole/benzimidazole)-pyridine derivatives was synthesized and evaluated for their antimycobacterial activity against Mycobacterium tuberculosis. Results indicated excellent activity against both replicating and non-replicating strains, with some compounds exhibiting bactericidal mechanisms .

Case Study 2: Inhibition of Kinases

Research has focused on the inhibition of specific kinases such as BRAF and EGFR by imidazole derivatives, with studies showing IC50 values in the nanomolar range for certain derivatives, indicating high selectivity and potency against cancer cells .

Pharmacokinetics and Toxicity Studies

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles of this compound. Initial findings suggest favorable profiles with low cytotoxicity against normal cells while maintaining efficacy against cancerous cells .

Q & A

Basic: What are the common synthetic routes for preparing [2-(1H-imidazol-1-yl)pyridin-3-yl]methanamine?

The synthesis typically involves nucleophilic substitution or coupling reactions. For example:

  • Step 1 : React 3-aminopyridine derivatives with imidazole-containing electrophiles (e.g., chloroimidazoles) under palladium-catalyzed conditions.
  • Step 2 : Introduce the methanamine group via reductive amination or direct alkylation.
  • Purification : Column chromatography or recrystallization is used to isolate the compound, followed by characterization via 1H^1H-NMR and LC-MS .

Basic: How is the structural integrity of this compound validated?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR confirm the presence of imidazole protons (~7.5–8.5 ppm) and pyridine/amine signals.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak (e.g., [M+H+^+] at m/z 201.088).
  • X-ray Crystallography : For crystalline derivatives, SHELXL refinement (via programs like Olex2) provides bond-length validation and spatial conformation .

Advanced: What challenges arise in resolving crystallographic data for imidazole-pyridine hybrids?

  • Disorder in Imidazole Rings : Dynamic disorder in the imidazole moiety complicates electron density maps. Mitigate by collecting data at low temperatures (e.g., 100 K).
  • Hydrogen Bonding Networks : Use SHELXL’s DFIX and DANG constraints to model amine-imidazole interactions accurately.
  • Validation : Cross-check R-factors (<5%) and residual density maps to ensure model reliability .

Advanced: How can computational methods predict the binding affinity of this compound to biological targets?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with targets (e.g., kinases or GPCRs).
  • Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-31G* level to calculate electrostatic potential surfaces and HOMO-LUMO gaps.
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability in binding pockets .

Advanced: How to address contradictions in biological activity data across assays?

  • Assay Conditions : Variability in pH, solvent (DMSO%), or cell lines (e.g., HEK293 vs. HeLa) can alter results. Standardize protocols.
  • Metabolite Interference : Use LC-MS to rule out off-target interactions or metabolite formation.
  • SAR Analysis : Systematically modify substituents (e.g., pyridine vs. benzene) to isolate pharmacophoric groups .

Advanced: What strategies optimize the pharmacokinetic profile of this compound?

  • LogP Adjustment : Introduce hydrophilic groups (e.g., hydroxyl or carboxylate) to reduce LogP from ~2.5 to <2.
  • Metabolic Stability : Replace labile imidazole protons with deuterium or fluorine to slow CYP450 oxidation.
  • Permeability : Use Caco-2 assays to evaluate passive diffusion; consider prodrug formulations for enhanced absorption .

Basic: What spectroscopic techniques differentiate this compound from its regioisomers?

  • 1H^1H-NMR Coupling Patterns : Pyridine protons show distinct splitting (e.g., J = 5–6 Hz for adjacent H-2 and H-4).
  • IR Spectroscopy : Stretching frequencies for C=N (imidazole, ~1600 cm1^{-1}) and NH2_2 (~3350 cm1^{-1}) confirm substitution patterns.
  • UV-Vis : Compare λmax shifts in acidic vs. neutral conditions to identify protonation sites .

Advanced: How to design a structure-activity relationship (SAR) study for imidazole-pyridine hybrids?

  • Core Modifications : Vary pyridine (e.g., 3- vs. 4-aminopyridine) and imidazole (e.g., 1H- vs. 4H-) positions.
  • Substituent Libraries : Synthesize derivatives with halogens, alkyl chains, or aryl groups at the methanamine position.
  • Biological Testing : Screen against target panels (e.g., kinase inhibitors) and correlate IC50_{50} values with steric/electronic parameters .

Advanced: What are the limitations of current synthetic methods for scaling up this compound?

  • Low Yields in Coupling Steps : Pd-catalyzed reactions may require expensive ligands (e.g., XPhos) or suffer from side-product formation.
  • Purification Challenges : Amine hygroscopicity complicates crystallization; explore counterion exchange (e.g., HCl salt formation).
  • Green Chemistry : Replace toxic solvents (DMF) with cyclopentyl methyl ether (CPME) or water .

Basic: What safety precautions are critical when handling this compound?

  • Toxicity : Imidazole derivatives may irritate skin/eyes. Use PPE (gloves, goggles) and work in a fume hood.
  • Storage : Keep under inert gas (N2_2) at –20°C to prevent oxidation.
  • Waste Disposal : Neutralize with dilute HCl before disposal .

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